4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine
Overview
Description
4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method involves the reaction of 1-methylindole with a pyrimidine derivative under specific conditions. For instance, the reaction can be carried out using a coupling reagent such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) in the presence of a base like lutidine . The reaction mixture is then purified using column chromatography to obtain the desired product.
Chemical Reactions Analysis
4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups on the indole or pyrimidine rings are replaced with other groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit tubulin polymerization, which is essential for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the mitotic spindle .
Comparison with Similar Compounds
4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine can be compared with other indole-pyrimidine derivatives:
4-(3-(Benzyloxy)phenyl)-6-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine: This compound has shown significant cytotoxic potency against cancer cell lines.
4-(4-Chlorophenyl)-6-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine: This derivative has demonstrated good activity against certain cancer cell lines and bacterial strains.
These comparisons highlight the unique biological activities and potential therapeutic applications of this compound.
Properties
IUPAC Name |
4-(1-methylindol-3-yl)pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-17-8-10(9-4-2-3-5-12(9)17)11-6-7-15-13(14)16-11/h2-8H,1H3,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYXYKBZJHPKGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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